Desciclovir

Overview

Description

Desciclovir is a prodrug of acyclovir with activity against viruses in the herpesvirus family . It is absorbed from the gastrointestinal tract and is converted to acyclovir by xanthine oxidase .

Synthesis Analysis

The synthesis of this compound involves the use of 2-acetylamino-9-[(2-hydroxyethoxy)methyl]-9H-purine .Molecular Structure Analysis

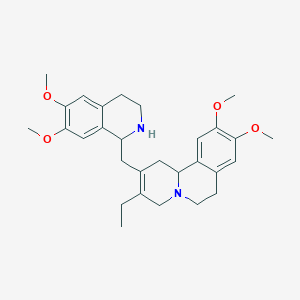

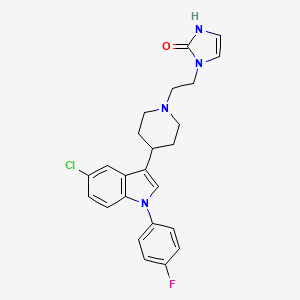

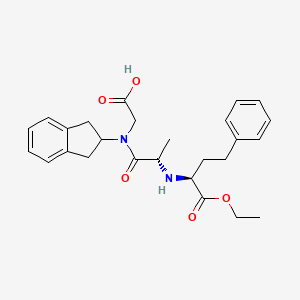

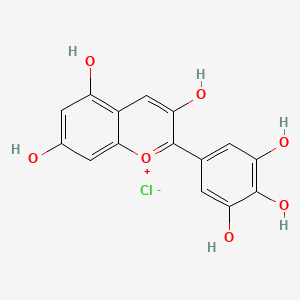

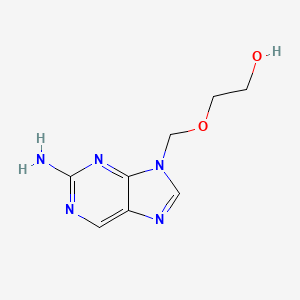

The molecular structure of this compound is C8H11N5O2 . It is a structural analog of acyclovir, and it competes with deoxyguanosine triphosphate (dGTP) for binding to viral DNA polymerase .Chemical Reactions Analysis

This compound undergoes a series of chemical reactions to inhibit viral coding . It is converted to acyclovir by xanthine oxidase, and acyclovir is further converted to cyclovir triphosphate by viral thymidine kinase .Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.21 g/mol . Its IUPAC name is 2-[(2-aminopurin-9-yl)methoxy]ethanol .Scientific Research Applications

Efficacy in Treating Epstein-Barr Virus Infection

Desciclovir, an analog of acyclovir, has shown efficacy in treating Epstein-Barr virus (EBV) infection in oral hairy leukoplakia. A study by Greenspan et al. (1990) in a double-blind, placebo-controlled format revealed that lesions of oral hairy leukoplakia were either completely resolved or significantly reduced in patients receiving this compound. This study highlights the potential of this compound in managing EBV infections (Greenspan et al., 1990).

Metabolism and Bioavailability

The metabolism of this compound in humans was investigated by Krasny and Petty (1987). They found that this compound is converted to Acyclovir in humans, presumably by xanthine oxidase. The study provided insights into the drug's metabolism and its potential efficiency and safety in clinical applications (Krasny & Petty, 1987).

Mechanism of Cellular Transport

Domin, Mahony, and Zimmerman (1991) explored the mechanism of transport of this compound in human erythrocytes. Their findings suggested that this compound permeates cells mainly through nonfacilitated diffusion, unlike Acyclovir, which enters cells via the nucleobase carrier. This difference could explain the observed differences in oral bioavailability of Acyclovir following the administration of these two compounds (Domin et al., 1991).

Application in Gene Therapy

This compound has been investigated in the context of gene therapy. Hakumäki et al. (1998) studied its effects in thymidine kinase-mediated gene therapy for malignant rat glioma, observing significant changes in water, metabolites, and macromolecules, indicative of apoptotic cell death (Hakumäki et al., 1998).

Treatment of Herpes Zoster

Peterslund et al. (1987) conducted a study on the use of this compound in treating herpes zoster. The clinical effects were comparable to those obtained with oral and intravenous acyclovir, suggesting its effectiveness in managing this condition (Peterslund et al., 1987).

Scientific Research Applications of this compound

Treatment of Epstein-Barr Virus Infection

This compound, an acyclovir analog, has shown effectiveness in treating Epstein-Barr virus (EBV) infection in oral hairy leukoplakia. A double-blind, placebo-controlled study with 14 patients demonstrated that this compound led to the resolution or significant reduction of hairy leukoplakia lesions and suppressed EBV infection (Greenspan et al., 1990).

Metabolism in Humans

This compound, as a prodrug of acyclovir, undergoes metabolism in humans, likely through xanthine oxidase. A study involving multiple oral dosing of this compound in human volunteers revealed insights into its conversion to acyclovir and subsequent metabolic pathways (Krasny & Petty, 1987).

Mechanism of Cellular Transport

Research on this compound's mechanism of transport across human erythrocyte membranes showed that it primarily permeates by nonfacilitated diffusion, differing from acyclovir, which uses the nucleobase carrier. This study provides insights into the distinct transport mechanisms of this compound and acyclovir (Domin et al., 1991).

Application in Gene Therapy

This compound has been explored in gene therapy contexts, such as in treating malignant rat glioma using thymidine kinase-mediated gene therapy. Notably, treatment with ganciclovir, related to this compound, caused significant changes in tumor cell components, indicative of apoptosis (Hakumäki et al., 1998).

Treatment of Herpes Zoster

An open study on this compound in treating herpes zoster revealed that its clinical effects were comparable to those obtained with oral and intravenous acyclovir. This study underlines this compound's potential in managing herpes zoster with considerable absorption and minimal side effects (Peterslund et al., 1987).

Mechanism of Action

Target of Action

Desciclovir, also known as 6-deoxyacyclovir, is a prodrug of acyclovir . Its primary target is the viral DNA polymerase of different herpesviruses . This enzyme is crucial for the replication of the viral genome, making it a key target for antiviral drugs.

Mode of Action

This compound is converted to acyclovir in vivo by xanthine oxidase . Acyclovir, being a guanosine analog, inhibits the action of viral DNA polymerase . It competes with deoxyguanosine triphosphate, thereby inhibiting DNA synthesis and preventing viral replication .

Biochemical Pathways

This compound affects the DNA replication pathway of the herpesvirus. After being converted to acyclovir, it gets incorporated into the viral DNA chain during replication. This results in premature termination of the DNA chain, thereby inhibiting the replication of the viral genome .

Pharmacokinetics

The absorption of this compound is at least 75%, and almost two-thirds of the administered oral dose is recovered in the urine as acyclovir . Peak acyclovir levels in plasma are reached in less than 1 hour . The half-life of this compound is 0.85 +/- 0.16 hours, compared with 2.6 +/- 0.5 hours for acyclovir, indicating rapid conversion of this compound to acyclovir .

Result of Action

The result of this compound’s action is the inhibition of herpesvirus replication. By blocking the action of viral DNA polymerase, it prevents the virus from multiplying, thereby controlling the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of xanthine oxidase is crucial for the conversion of this compound to acyclovir . Furthermore, factors affecting drug absorption, distribution, metabolism, and excretion can also impact the efficacy of this compound.

Safety and Hazards

Future Directions

The emergence of resistant viruses has necessitated the development of newer agents with novel targets and better side-effect profiles . Future strategies for herpesvirus therapeutics include proteolysis targeting chimera (PROTAC), ribonuclease targeting chimera (RIBOTAC), targeted covalent inhibitors, topology-matching design, and antiviral drug delivery system .

properties

IUPAC Name |

2-[(2-aminopurin-9-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQHSIGMOWQUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868807 | |

| Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84408-37-7 | |

| Record name | Desciclovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084408377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM1XXA2EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.